molecular formula C16H17NO6 B5978287 ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate CAS No. 588676-91-9

ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate

Cat. No. B5978287
CAS RN: 588676-91-9
M. Wt: 319.31 g/mol
InChI Key: DOCJBKQFMNRQKB-UHFFFAOYSA-N
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Description

Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate, commonly known as EOCG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EOCG belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of EOCG is not fully understood, but it is believed to involve the inhibition of various molecular targets, including enzymes and proteins involved in cancer cell proliferation, inflammation, and oxidative stress. EOCG has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Additionally, EOCG has been found to scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
EOCG has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit cancer cell proliferation. EOCG has also been found to reduce the levels of pro-inflammatory cytokines and enzymes, which can alleviate inflammation. Moreover, EOCG has been found to scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

EOCG has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which can ensure reproducibility of the results. EOCG has also been found to exhibit low toxicity, which can minimize the risk of adverse effects. However, EOCG has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Moreover, EOCG has limited stability in the presence of light and air, which can affect its potency.

Future Directions

There are several future directions for the research on EOCG. First, more studies are needed to elucidate the mechanism of action of EOCG, which can provide insights into its molecular targets and pathways. Second, more studies are needed to explore the therapeutic potential of EOCG in various diseases, including cancer, inflammation, and oxidative stress-related diseases. Third, more studies are needed to optimize the synthesis method of EOCG, which can improve its yield and purity. Fourth, more studies are needed to improve the solubility and stability of EOCG, which can enhance its usability in lab experiments and potential clinical applications.
Conclusion:
EOCG is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EOCG has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties. It has been found to exhibit biochemical and physiological effects, including cell cycle arrest, apoptosis, and reduction of pro-inflammatory cytokines and enzymes. EOCG has several advantages for lab experiments, including easy synthesis and low toxicity, but also has some limitations, including poor solubility and limited stability. Further research is needed to elucidate the mechanism of action of EOCG and explore its therapeutic potential in various diseases.

Synthesis Methods

EOCG can be synthesized using a simple and efficient method. The synthesis involves the reaction between ethyl glycinate and 8-ethoxy-3-hydroxy-2H-chromen-2-one in the presence of a catalyst. The reaction yields EOCG as a white crystalline solid with a high purity level.

Scientific Research Applications

EOCG has shown promising results in various scientific research studies. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and oxidative stress-related diseases. EOCG has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. It has also been shown to inhibit inflammation by suppressing the production of pro-inflammatory cytokines and enzymes. Moreover, EOCG has been found to possess antioxidant properties, which can protect cells from oxidative damage.

properties

IUPAC Name

ethyl 2-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-3-21-12-7-5-6-10-8-11(16(20)23-14(10)12)15(19)17-9-13(18)22-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCJBKQFMNRQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160743
Record name N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate

CAS RN

588676-91-9
Record name N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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